molecular formula C8H8ClNO4 B13926684 Methyl 6-chloro-5-hydroxy-2-methoxynicotinate

Methyl 6-chloro-5-hydroxy-2-methoxynicotinate

Cat. No.: B13926684
M. Wt: 217.60 g/mol
InChI Key: RJZZOIYKUZERLD-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-hydroxy-2-methoxynicotinate is a nicotinic acid derivative characterized by a pyridine ring substituted with chlorine at position 6, a hydroxyl group at position 5, and a methoxy group at position 2, esterified with a methyl group. Nicotinate esters are commonly utilized as building blocks in drug discovery, leveraging their ability to undergo further functionalization via nucleophilic substitution or coupling reactions .

Properties

Molecular Formula

C8H8ClNO4

Molecular Weight

217.60 g/mol

IUPAC Name

methyl 6-chloro-5-hydroxy-2-methoxypyridine-3-carboxylate

InChI

InChI=1S/C8H8ClNO4/c1-13-7-4(8(12)14-2)3-5(11)6(9)10-7/h3,11H,1-2H3

InChI Key

RJZZOIYKUZERLD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(C=C1C(=O)OC)O)Cl

Origin of Product

United States

Preparation Methods

Methoxylation of 2,6-Dichloronicotinic Acid Methyl Ester

  • Procedure: Treatment of methyl 2,6-dichloronicotinate with sodium methoxide in aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) induces nucleophilic aromatic substitution at the 2-chloro position, converting it to a methoxy substituent.
  • Selectivity: The reaction in DMF is highly regioselective for substitution at the 2-position over the 6-position (>97% selectivity).
  • Conditions: Typical reaction temperatures range from ambient to reflux, with reaction times from 1 to 6 hours.
  • Reference: This method is described as an efficient route to 2-methoxypyridine-3-carboxylic esters, which are intermediates for further functionalization.

Introduction of the 5-Hydroxy Group

  • Approach: The hydroxy group at the 5-position can be introduced by selective hydroxylation or by starting from a 5-hydroxy substituted pyridine derivative.
  • Alternative: Hydrolysis of 2-chloro-5-acetoxypyridine under basic conditions (e.g., potassium carbonate in methanol) yields 2-chloro-5-hydroxypyridine, which can be further functionalized to the methyl ester.
  • Conditions: Stirring at room temperature for 2 hours in methanol with potassium carbonate, followed by acidification and extraction, gives high yields (~96%).
  • Reference: This method is well-established for preparing 2-chloro-5-hydroxypyridine, a key intermediate.

Retention of the 6-Chloro Substituent

  • The 6-chloro substituent is generally preserved during methoxylation at the 2-position and hydroxylation at the 5-position by controlling reaction conditions and reagent selectivity.

Esterification and Purification

  • The methyl ester at the 3-position is either maintained from the starting methyl nicotinate or formed by esterification of the corresponding acid using methanol and acid catalysts.
  • Industrial scale-up involves continuous flow reactors and automated purification systems to optimize yield and purity.

Representative Synthetic Scheme

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 Methyl 2,6-dichloronicotinate Sodium methoxide, DMF, rt to reflux, 1-6 h Methyl 2-methoxy-6-chloronicotinate >97% regioselectivity Selective substitution at 2-position
2 2-Chloro-5-acetoxypyridine K2CO3, methanol, rt, 2 h 2-Chloro-5-hydroxypyridine 96% Hydrolysis of acetoxy group to hydroxy
3 2-Chloro-5-hydroxypyridine + methyl nicotinate derivative Esterification with MeOH and acid catalyst Methyl 6-chloro-5-hydroxy-2-methoxynicotinate Variable Final compound formation and purification

Alternative and Supporting Methods

  • Oxidation and Substitution Reactions: The hydroxy group at the 5-position can be further oxidized or substituted depending on downstream applications, using reagents like potassium permanganate or sodium hydride in DMF.
  • Hydrolysis: Methyl esters can be hydrolyzed to acids using lithium hydroxide in aprotic solvents such as THF at elevated temperatures (30–60°C) under inert atmosphere.
  • Halogenation and Coupling: Chloride substituents can be converted or displaced via palladium-catalyzed coupling reactions or nucleophilic substitution for further derivatization.

Summary Table of Key Reaction Parameters

Reaction Step Reagents/Conditions Solvent(s) Temperature Time Yield (%) Selectivity/Notes
Methoxylation (2-position) Sodium methoxide DMF, THF RT to reflux 1–6 hours >97% regioselective Preferential substitution at 2-position
Hydrolysis (5-position) K2CO3 Methanol RT 2 hours 96% Hydrolysis of acetoxy to hydroxy group
Esterification Methanol + acid catalyst Methanol Reflux Variable High Formation of methyl ester
Hydrolysis of ester Lithium hydroxide THF 30–60°C 2–12 hours Quantitative Conversion of ester to acid
Halogen substitution Pd catalyst, organotin reagents, or amines Dioxane, DMF 60–140°C 2–12 hours Variable For further functionalization

Research Findings and Industrial Considerations

  • The regioselectivity of methoxylation is critical; DMF as solvent enhances substitution at the 2-position while preserving the 6-chloro substituent.
  • Hydrolysis and esterification steps are standard and scalable, with industrial processes employing continuous flow and automated purification to improve throughput and reduce impurities.
  • The compound serves as an intermediate in pharmaceutical syntheses, including inhibitors targeting dopamine and serotonin receptors, and HIV integrase inhibitors, highlighting the importance of efficient and selective preparation methods.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-chloro-5-hydroxy-2-methoxynicotinate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 6-chloro-5-hydroxy-2-methoxynicotinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of diseases related to inflammation and microbial infections.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 6-chloro-5-hydroxy-2-methoxynicotinate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways or microbial metabolism.

    Pathways Involved: It may inhibit key enzymes or modulate receptor activity, leading to reduced inflammation or microbial growth.

Comparison with Similar Compounds

Methyl 6-chloro-2-methoxynicotinate (CAS 65515-32-4)

  • Substituents : 6-chloro, 2-methoxy (vs. 5-hydroxy in the target compound).
  • This compound is referenced in patent literature for synthesizing antiviral agents .
  • Similarity Score : 0.91 (based on CAS database comparisons) .

Methyl 6-methylnicotinate

  • Storage Requirements : Requires protection from UV radiation and humidity, suggesting sensitivity to environmental degradation .
  • Applications : Used in organic synthesis; its methyl ester group facilitates hydrolysis to carboxylic acids for further derivatization.

Ethyl 2-hydroxy-5-nitronicotinate

  • Substituents : 2-hydroxy, 5-nitro, ethyl ester.
  • Hazards : Classified with undefined risks, necessitating precautions like ventilation and protective equipment during handling .

Methyl 5-bromo-2-chloronicotinate

  • Substituents : 5-bromo, 2-chloro.
  • Applications : Bromine’s higher atomic radius and polarizability may improve binding in halogen-bonding interactions, useful in medicinal chemistry .

Physical and Chemical Properties (Table 1)

Compound Name Molecular Formula Molecular Weight Key Substituents Stability Considerations Applications
Methyl 6-chloro-5-hydroxy-2-methoxy... C₈H₇ClNO₄ 231.6 (estimated) 6-Cl, 5-OH, 2-OCH₃ Likely hygroscopic due to OH Pharmaceutical intermediates
Methyl 6-chloro-2-methoxynicotinate C₈H₇ClNO₃ 215.6 6-Cl, 2-OCH₃ Stable under inert conditions Antiviral synthesis
Ethyl 2-hydroxy-5-nitronicotinate C₈H₈N₂O₅ 212.2 2-OH, 5-NO₂ Sensitive to heat/light Not specified
Methyl 6-methylnicotinate C₈H₉NO₂ 151.2 6-CH₃ UV-sensitive Organic synthesis

Functional Group Impact

  • This may limit shelf life but enhance solubility in aqueous systems.
  • Chlorine (6-Cl) : Enhances electrophilicity at adjacent positions, enabling nucleophilic aromatic substitution—critical in cross-coupling reactions for drug candidates .

Research Findings and Industrial Relevance

  • Synthetic Utility : Methyl 6-chloro-2-methoxynicotinate (CAS 65515-32-4) is cited in patents for preparing pyridine-based inhibitors, highlighting the scaffold’s versatility .
  • Safety and Handling : Compounds with hydroxyl or nitro groups (e.g., Ethyl 2-hydroxy-5-nitronicotinate) require stringent safety protocols, whereas methyl esters with alkyl substituents (e.g., Methyl 6-methylnicotinate) prioritize UV protection .
  • Market Availability: Derivatives like Methyl 6-chloro-5-cyano-2-methylnicotinate (CM9292) are marketed for drug discovery, underscoring demand for functionalized nicotinates .

Biological Activity

Methyl 6-chloro-5-hydroxy-2-methoxynicotinate is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

This compound is a derivative of nicotinic acid, featuring a methoxy group and a chloro substituent that may enhance its biological properties. The molecular formula is C8H8ClNO3C_8H_8ClNO_3, and it exhibits characteristics typical of nicotinic derivatives, such as potential interactions with various biological targets.

Antimicrobial Properties

Research indicates that this compound has demonstrated antimicrobial activity against several pathogens. Studies have shown that compounds with similar structures can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX). This mechanism is crucial for developing treatments for inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The chloro and methoxy groups influence the compound's binding affinity to enzymes and receptors, potentially leading to the modulation of biochemical pathways associated with various diseases.

Case Studies

  • Antimicrobial Study : A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as an antimicrobial agent .
  • Anti-inflammatory Research : In vitro assays demonstrated that the compound reduced the secretion of tumor necrosis factor-alpha (TNF-α) from activated macrophages, indicating its role in modulating inflammatory responses .
  • In Vivo Studies : Animal models have shown that administration of this compound resulted in decreased inflammation markers in models of arthritis, supporting its therapeutic potential in treating inflammatory conditions .

Data Table: Biological Activities Overview

Activity TypeEffectReference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryReduction in TNF-α secretion
In Vivo EfficacyDecreased inflammation markers

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